Home > Products > Screening Compounds P6284 > 3-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
3-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate -

3-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

Catalog Number: EVT-3739792
CAS Number:
Molecular Formula: C22H19FO4S
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB) []

  • Compound Description: QMPSB is a synthetic cannabinoid receptor agonist (SCRA) []. It acts as a potent agonist at both cannabinoid receptor types, CB1 and CB2 []. QMPSB was first identified in herbal material seized in Europe in 2011 and has been a subject of significant research due to its psychoactive effects [, , ]. Studies have focused on its metabolic fate, potential drug interactions, and analytical profiling for forensic and clinical purposes [, , ].
  • Relevance: QMPSB shares a common structural motif with 3-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate - the 4-methyl-3-(sulfonyl)benzoate core. The variation lies in the substituents attached to the sulfonyl group (piperidine in QMPSB vs. 4-methylphenylmethyl in the target compound) and the ester group (quinolin-8-yl in QMPSB vs. 3-fluorobenzyl in the target compound) [].

2. Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB) []

  • Compound Description: QMMSB is another SCRA that is structurally similar to QMPSB []. It was discovered alongside QMPSB and other related compounds during research by Stargate International, a company initially aiming to develop harm reduction solutions []. QMMSB's metabolic pathways and potential for drug interactions have been investigated, demonstrating its metabolism via ester hydrolysis and involvement of various CYP isozymes [].
  • Relevance: QMMSB shares the core structure of 4-methyl-3-(sulfonyl)benzoate with 3-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate []. Like QMPSB, QMMSB differs in the sulfonyl (morpholine vs. 4-methylphenylmethyl) and ester (quinolin-8-yl vs. 3-fluorobenzyl) substituents compared to the target compound [].

3. Quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate (QMPCB, SGT-11) []

  • Compound Description: QMPCB (also known as SGT-11) is a synthetic cannabinoid receptor agonist structurally analogous to QMPSB and QMMSB []. Developed by Stargate International, QMPCB’s metabolic fate has been studied, revealing that it undergoes ester hydrolysis and forms hydroxy and carboxylic acid metabolites [].
  • Relevance: QMPCB is structurally related to 3-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate through the shared 4-methyl-3-(carbonyl)benzoate core []. The key difference lies in the replacement of the sulfonyl group in the target compound with a carbonyl group in QMPCB. Additionally, QMPCB features a piperidine substituent on the carbonyl group and a quinolin-8-yl group at the ester position, contrasting the 4-methylphenylmethyl and 3-fluorobenzyl groups in the target compound, respectively [].

4. Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate (2F-QMPSB) []

  • Compound Description: 2F-QMPSB is a synthetic cannabinoid receptor agonist first identified in seized herbal material in Europe in 2018 []. It has a similar structure to QMPSB but contains a difluorinated piperidine ring attached to the sulfonyl group []. Research on 2F-QMPSB has focused on its metabolic fate, including identifying metabolites suitable for toxicological screenings [].
  • Relevance: 2F-QMPSB shares the 4-methyl-3-(sulfonyl)benzoate core with 3-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate []. The structural differences lie in the substituent on the sulfonyl group (4,4-difluoropiperidine vs. 4-methylphenylmethyl) and the ester group (quinolin-8-yl vs. 3-fluorobenzyl) [].

5. Quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate (QMiPSB, SGT-46) []

  • Compound Description: QMiPSB, also known as SGT-46, is a synthetic cannabinoid receptor agonist structurally related to QMPSB []. It was investigated alongside other related compounds during research conducted by Stargate International exploring potential new psychoactive substances []. QMiPSB's metabolic fate and enzymatic hydrolysis by carboxylesterases, particularly hCES1 isoforms, have been investigated [].

6. 3-(4,4-Difluoropiperidine-1-sulfonyl)-4-methyl-N-(2-phenylpropan-2-yl)benzamide (SGT-233) []

  • Compound Description: SGT-233 represents a structural variation from the previous SCRA compounds, possessing a benzamide core instead of a benzoate core []. Studies have examined its metabolism, with a focus on identifying suitable markers for toxicological analysis [].
  • Relevance: SGT-233 is structurally related to 3-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate through the shared 4-methyl-3-(sulfonyl)benzene motif []. The key distinction lies in the presence of a benzamide group in SGT-233, contrasting the benzoate ester in the target compound. Furthermore, SGT-233 features a 4,4-difluoropiperidine substituent on the sulfonyl group and a 2-phenylpropan-2-yl group on the amide nitrogen, which differ from the 4-methylphenylmethyl and 3-fluorobenzyl groups in the target compound, respectively [].

7. N-[4-cyano3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (Bicalutamide) []

  • Compound Description: Bicalutamide is an oral medication used to treat prostate cancer by acting as an anti-androgen []. It binds to androgen receptors, blocking the action of androgens and inhibiting tumor growth [].

Properties

Product Name

3-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

IUPAC Name

(3-fluorophenyl)methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate

Molecular Formula

C22H19FO4S

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C22H19FO4S/c1-16-5-11-21(12-6-16)28(25,26)15-17-7-9-19(10-8-17)22(24)27-14-18-3-2-4-20(23)13-18/h2-13H,14-15H2,1H3

InChI Key

BYIRKZPTFNQDPM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=CC(=CC=C3)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.